molecular formula C19H18N2O2 B5827992 1-[(2-biphenylyloxy)acetyl]-3,5-dimethyl-1H-pyrazole

1-[(2-biphenylyloxy)acetyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B5827992
M. Wt: 306.4 g/mol
InChI Key: OXQQDKFQRABDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-biphenylyloxy)acetyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a biphenylyloxyacetyl group and two methyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-biphenylyloxy)acetyl]-3,5-dimethyl-1H-pyrazole typically involves the following steps:

    Formation of the Biphenylyloxyacetyl Intermediate: This step involves the reaction of biphenyl with chloroacetic acid in the presence of a base to form the biphenylyloxyacetyl intermediate.

    Pyrazole Ring Formation: The intermediate is then reacted with hydrazine and acetylacetone under controlled conditions to form the pyrazole ring.

    Final Substitution:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-biphenylyloxy)acetyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the biphenylyloxyacetyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-[(2-biphenylyloxy)acetyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-biphenylyloxy)acetyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-[(2-phenoxy)acetyl]-3,5-dimethyl-1H-pyrazole
  • 1-[(2-naphthyloxy)acetyl]-3,5-dimethyl-1H-pyrazole
  • 1-[(2-anthryloxy)acetyl]-3,5-dimethyl-1H-pyrazole

Comparison: 1-[(2-biphenylyloxy)acetyl]-3,5-dimethyl-1H-pyrazole is unique due to the presence of the biphenylyloxyacetyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-(2-phenylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-14-12-15(2)21(20-14)19(22)13-23-18-11-7-6-10-17(18)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQQDKFQRABDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)COC2=CC=CC=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.